molecular formula C16H17BrO2 B7976941 3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol

3-Bromo-3',5'-dimethyl-4'-methoxybenzhydrol

Cat. No.: B7976941
M. Wt: 321.21 g/mol
InChI Key: UVMAVRJJRWDGRS-UHFFFAOYSA-N
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Description

3-Bromo-3’,5’-dimethyl-4’-methoxybenzhydrol is an organic compound with the molecular formula C16H17BrO2 It is a derivative of benzhydrol, featuring bromine, methyl, and methoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-3’,5’-dimethyl-4’-methoxybenzhydrol typically involves the bromination of 3’,5’-dimethyl-4’-methoxybenzhydrol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process starting from commercially available precursors. The process includes bromination, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The scalability of the process is crucial for industrial applications, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’,5’-dimethyl-4’-methoxybenzhydrol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Products depend on the nucleophile used, such as amine or thiol derivatives.

    Oxidation: Ketones or aldehydes.

    Reduction: Dehalogenated or dehydroxylated products.

Scientific Research Applications

3-Bromo-3’,5’-dimethyl-4’-methoxybenzhydrol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-3’,5’-dimethyl-4’-methoxybenzhydrol involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole: Similar in structure but contains an isoxazole ring.

    4-Bromo-3,5-dimethylphenol: Similar in structure but lacks the methoxy group.

    1-Bromo-3,5-dimethylbenzene: Similar in structure but lacks the hydroxyl and methoxy groups.

Uniqueness

3-Bromo-3’,5’-dimethyl-4’-methoxybenzhydrol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(3-bromophenyl)-(4-methoxy-3,5-dimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO2/c1-10-7-13(8-11(2)16(10)19-3)15(18)12-5-4-6-14(17)9-12/h4-9,15,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMAVRJJRWDGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(C2=CC(=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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